![molecular formula C10H13N5O B064601 N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine CAS No. 159709-07-6](/img/structure/B64601.png)
N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine
Overview
Description
N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered ring heterocycles containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of an ethoxyphenyl group attached to the tetrazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine typically involves the reaction of 2-ethoxybenzylamine with sodium azide and triethyl orthoformate under acidic conditions. The reaction proceeds through the formation of an intermediate azide, which then cyclizes to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction could produce primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research has demonstrated that tetrazole derivatives, including N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine, exhibit promising anticancer properties. For instance, certain tetrazole derivatives have been evaluated for their antiproliferative effects against cancer cell lines such as HT-29 (colon cancer) and PC-3 (prostate cancer). In vitro studies have shown that these compounds can inhibit cell proliferation effectively, with some exhibiting IC50 values comparable to established chemotherapeutics like Doxorubicin .
Mechanism of Action:
The mechanism through which these compounds exert their anticancer effects often involves the inhibition of specific enzymes or pathways critical for tumor growth and survival. For example, docking studies indicate that tetrazole derivatives can bind to the active sites of vascular endothelial growth factor receptor-2 (VEGFR-2), thereby blocking angiogenesis—a key process in tumor development .
Antimicrobial Properties:
Tetrazole compounds are also recognized for their antimicrobial activities. Studies have reported that this compound and its analogs demonstrate significant efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that these compounds could serve as potential leads for developing new antibiotics .
Biological Research
Biochemical Probes:
this compound is being investigated as a biochemical probe to study enzyme activities and protein interactions. Its ability to selectively inhibit certain enzymes makes it a valuable tool in elucidating metabolic pathways and understanding disease mechanisms .
Toxicity Studies:
In silico toxicity predictions have been conducted to assess the safety profile of tetrazole derivatives. These studies utilize computational models to estimate potential adverse effects, guiding further experimental validations . The findings indicate that many tetrazole derivatives possess acceptable toxicity profiles, making them suitable candidates for further development.
Material Science
Synthesis of Novel Materials:
The unique properties of this compound allow it to be utilized in the synthesis of novel materials. Its incorporation into polymers or other matrices can enhance material properties such as thermal stability and mechanical strength. Research into the application of tetrazoles in creating advanced materials is ongoing, focusing on their potential use in electronics and coatings .
Case Studies
Mechanism of Action
The mechanism of action of N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-methoxyphenyl)methyl]-2H-tetrazol-5-amine
- N-[(2-chlorophenyl)methyl]-2H-tetrazol-5-amine
- N-[(2-fluorophenyl)methyl]-2H-tetrazol-5-amine
Uniqueness
N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs.
Biological Activity
N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine is a compound that belongs to the tetrazole class, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This unique structure allows it to interact with various biological targets, leading to diverse pharmacological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
The tetrazole ring in this compound can mimic certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can lead to various biological effects depending on the specific target involved. For instance, tetrazole derivatives have been shown to exhibit antimicrobial and antiviral properties, making them candidates for further pharmacological exploration.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. Studies indicate that many tetrazole compounds show activity against various bacterial and fungal strains. The compound's ability to inhibit microbial growth suggests its potential as an antimicrobial agent in clinical settings.
Anticancer Potential
Recent studies have explored the anticancer activity of tetrazole derivatives, including this compound. For example, related tetrazole derivatives have been evaluated for their antiproliferative effects against cancer cell lines such as HT-29 (colon cancer) and PC-3 (prostate cancer). These studies often utilize in vitro assays to assess cell viability and proliferation rates, revealing promising results that warrant further investigation .
Other Pharmacological Effects
Research has also indicated that tetrazole compounds can exhibit antihypertensive , antioxidant , and anti-inflammatory activities. The specific interactions of this compound with biological targets may contribute to these effects, although detailed studies are still needed to elucidate the precise mechanisms involved .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study highlighted the antimicrobial properties of various tetrazole derivatives, showing that modifications in the structure significantly influenced their activity against both Gram-positive and Gram-negative bacteria.
- Anticancer Activity : In vivo studies using Ehrlich ascites carcinoma (EAC) bearing mice demonstrated that certain tetrazole derivatives exhibited significant anticancer effects, with increased life span percentages compared to control groups .
- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound with various receptors, suggesting potential pathways for its therapeutic application in cancer treatment .
Data Table: Summary of Biological Activities
Compound Name | Key Features | Biological Activity |
---|---|---|
This compound | Ethoxyphenyl substitution | Antimicrobial, Anticancer |
5-Amino-2-methyl-2H-tetrazole | Simple structure; precursor | Antimicrobial |
2-(N-(4-(tetrazolyl)phenyl)ethyl)-N,N-dimethylamine | Developed for hypertension treatment | Antihypertensive |
ω-(5-phenyltetrazol-2-yl)alkyl-substituted hydrazides | Inhibitors of amine oxidases | Anti-inflammatory |
Properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-2-16-9-6-4-3-5-8(9)7-11-10-12-14-15-13-10/h3-6H,2,7H2,1H3,(H2,11,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWUJVUUIVUEDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC2=NNN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401246685 | |
Record name | N-[(2-Ethoxyphenyl)methyl]-2H-tetrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401246685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159709-07-6 | |
Record name | N-[(2-Ethoxyphenyl)methyl]-2H-tetrazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159709-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(2-Ethoxyphenyl)methyl]-2H-tetrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401246685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.